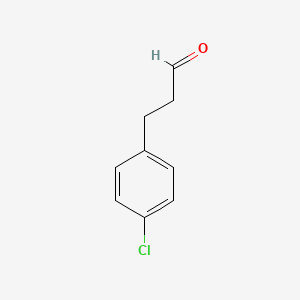

3-(4-Chlorophenyl)propanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIFTAZOVKVCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468163 | |

| Record name | 3-(4-chlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75677-02-0 | |

| Record name | 3-(4-chlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenyl)propanal (CAS Number: 75677-02-0)

Introduction

3-(4-Chlorophenyl)propanal is a synthetic aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural features, comprising a 4-chlorophenyl ring connected to a propanal moiety, render it a versatile building block for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis methodologies, applications in drug discovery and development, analytical techniques for its characterization, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a compound with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol .[1] The presence of a chlorine atom on the phenyl ring and an aldehyde functional group are key determinants of its chemical reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 75677-02-0 | N/A |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| Boiling Point | 238.573 °C at 760 mmHg | N/A |

| Flash Point | 117.087 °C | N/A |

| Refractive Index | 1.527 | N/A |

| Appearance | Likely a colorless liquid at room temperature | [1] |

| Solubility | Moderate solubility in organic solvents (e.g., dichloromethane, chloroform), limited solubility in water | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been described, offering flexibility in starting materials and reaction conditions. The choice of a particular method often depends on factors such as desired scale, purity requirements, and available resources.

Heck Reaction of 4-Chloroiodobenzene and Allyl Alcohol followed by Oxidation

A robust and efficient method for the synthesis of this compound involves a palladium-catalyzed Heck reaction between 4-chloroiodobenzene and allyl alcohol. This reaction forms 3-(4-chlorophenyl)propan-1-ol, which is then oxidized to the desired aldehyde. A notable advantage of this approach is the potential for a one-pot synthesis of the intermediate alcohol.

Workflow for the Synthesis of this compound via Heck Reaction and Oxidation:

Caption: Synthesis of this compound via Heck reaction and subsequent oxidation.

Detailed Experimental Protocol: Synthesis of 3-(4-chlorophenyl)propan-1-ol

This protocol is adapted from a patented procedure for a similar transformation.[2]

-

Reaction Setup: To a solution of p-chloroiodobenzene (1 equivalent) in dimethylformamide (DMF), add allyl alcohol (1.5 equivalents), palladium acetate (Pd(OAc)₂, 0.001 equivalents), and sodium bicarbonate (NaHCO₃, 5 equivalents).

-

Reaction Execution: Heat the suspension to 50°C and maintain for approximately 7 hours. The progress of the reaction can be monitored by gas chromatography (GC) to confirm the formation of the aldehyde intermediate.

-

In situ Reduction: After confirming the formation of the aldehyde, cool the reaction mixture to 5°C. Carefully add sodium borohydride (NaBH₄, 0.3 equivalents) and stir for 30 minutes to reduce the aldehyde to the corresponding alcohol.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride, water, and toluene. Stir the mixture for one hour.

-

Purification: Remove any insoluble materials by filtration through Celite. Separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, concentrate under reduced pressure, and purify by distillation to obtain 3-(p-chlorophenyl)-1-propanol.

Oxidation of 3-(4-Chlorophenyl)propan-1-ol

The final step in this synthetic sequence is the oxidation of the alcohol to the aldehyde. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

2.2.1. Pyridinium Chlorochromate (PCC) Oxidation

PCC is a common and effective reagent for the selective oxidation of primary alcohols to aldehydes.

Detailed Experimental Protocol: PCC Oxidation

-

Reaction Setup: In a flask, suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Alcohol: Add a solution of 3-(4-chlorophenyl)propan-1-ol (1 equivalent) in DCM to the PCC suspension.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.

2.2.2. Swern Oxidation

The Swern oxidation is another mild and highly efficient method for converting primary alcohols to aldehydes, avoiding the use of heavy metals.[3][4][5][6][7]

Detailed Experimental Protocol: Swern Oxidation

-

Activation of DMSO: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.1 equivalents) in anhydrous DCM and cool to -78°C. Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM.

-

Formation of Alkoxysulfonium Salt: After stirring for a few minutes, add a solution of 3-(4-chlorophenyl)propan-1-ol (1 equivalent) in DCM.

-

Addition of Base: After a further period of stirring, add triethylamine (5 equivalents) to the reaction mixture.

-

Work-up and Purification: Allow the reaction to warm to room temperature. Quench the reaction with water and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, highlighting its importance in medicinal chemistry.

Precursor to Baclofen and its Analogs

Baclofen, a derivative of gamma-aminobutyric acid (GABA), is a muscle relaxant used to treat spasticity.[8] The synthesis of baclofen often involves the key intermediate 3-(4-chlorophenyl)-3-cyanopropanoic acid.[2][9][10][11][12] While a direct synthetic route from this compound is not explicitly detailed in the available literature, the structural similarity suggests its potential as a precursor to this or related intermediates through transformations such as cyanohydrin formation followed by oxidation and hydrolysis.

Intermediate in the Synthesis of Antidepressants

The 4-chlorophenyl moiety is a common structural feature in a number of antidepressant drugs. While a direct synthesis of a marketed antidepressant from this compound has not been identified in the literature, its potential as a starting material for novel antidepressant candidates is noteworthy.[3] For instance, trazodone and its analogs, which exhibit antidepressant activity, contain a chlorophenyl group.[13] The aldehyde functionality of this compound allows for a variety of chemical transformations to build more complex molecular architectures that could be explored for their antidepressant properties.

Regioselective Catalyst for Glycol Etherification

Beyond its role as a synthetic intermediate, this compound has been described as a regioselective catalyst for the formation of glycol ethers.[1] This catalytic activity is likely due to the formation of an acetal intermediate with the glycol, which then facilitates the etherification reaction at a specific position.

Proposed Mechanism for Catalytic Glycol Etherification:

Caption: Proposed catalytic cycle for glycol etherification mediated by this compound.

Analytical Methodologies

The characterization and quality control of this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the aromatic protons of the 4-chlorophenyl ring (in the range of 7.1-7.4 ppm), and the two methylene groups of the propanal chain (as triplets around 2.8-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon at approximately 200 ppm, along with signals for the aromatic carbons and the aliphatic carbons of the propyl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 168, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).[14] Common fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. It can be used to assess the purity of a sample and to identify any impurities.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its aldehyde functional group make it an attractive starting material for the preparation of a wide range of more complex molecules, including potential precursors to pharmaceuticals. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, offering a solid foundation for researchers and drug development professionals working with this compound. Further research into its biological activities, metabolic fate, and toxicological profile will be crucial for fully realizing its potential in the development of new therapeutic agents.

References

- Swern, D., & Mancuso, A. J. (1978). Activated dimethyl sulfoxide: a new and highly efficient oxidizing agent for the conversion of alcohols to aldehydes and ketones. Journal of Organic Chemistry, 43(12), 2480-2482.

- Piramal Pharma Limited. (2018). An improved process for the preparation of baclofen and its intermediate. U.S.

- Piramal Enterprises Limited. (2018). An improved process for the preparation of baclofen and its intermediate. Justia Patents.

- Piramal Enterprises Limited. (2017). An improved process for the preparation of baclofen and its intermediate.

- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.

- Piramal Enterprises Limited. (2017). An improved process for the preparation of baclofen and its intermediate. Google Patents.

- Piramal Pharma Limited. (2017). An improved process for the preparation of baclofen and its intermediate. Google Patents.

- MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.

- ResearchGate. (2024). In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells.

- Wikipedia. (n.d.). Swern oxidation.

- PubMed. (2000). Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay.

- Indian Journal of Pharmaceutical Sciences. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia.

- National Center for Biotechnology Information. (2015). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.

- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- YouTube. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Magnetic Resonance in Medicine. (1999). Proton NMR chemical shifts and coupling constants for brain metabolites.

- ResearchGate. (2021). Synthesis of the clinically used drug sertraline proceeds via the α‐tetralone 5.

- ResearchGate. (2019). The cytotoxicity of the tested compounds against HepG2 cells and....

- Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.

- The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the....

- Semantic Scholar. (2008). Improved industrial synthesis of antidepressant sertraline.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.

- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.

- PubMed. (1990). Acute cytotoxicities of polynuclear aromatic hydrocarbons determined in vitro with the human liver tumor cell line, HepG2.

- Doc Brown's Chemistry. (n.d.). mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes.

- PubMed Central. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.

- The Royal Society of Chemistry. (n.d.). The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Information.

- PubMed Central. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review.

- Journal of Chemical Research. (2015). Synthesis, characterization and identification of sertraline hydrochloride related impurities.

- Google Patents. (2008). Processes for preparing sertraline.

- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.

- PubMed. (1981). Metabolism of monochlorobiphenyls by hepatic microsomal cytochrome P-450.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Biochemical Pharmacology. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls.

- PubMed. (1984). Metabolism of 4-chlorobiphenyl by guinea pig adrenocortical and hepatic microsomes.

- PubMed Central. (2014). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites.

- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.

- PubMed. (1981). Drug metabolism in liver disease: activity of hepatic microsomal metabolizing enzymes.

- ResearchGate. (2009). Acetalization of propylene glycol and ethylene glycol in the....

Sources

- 1. rsc.org [rsc.org]

- 2. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20180208544A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. archive.nptel.ac.in [archive.nptel.ac.in]

physicochemical properties of 3-(4-Chlorophenyl)propanal

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)propanal

Introduction

This compound, a halogenated aromatic aldehyde, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique structural composition, featuring a reactive aldehyde moiety, a flexible propyl linker, and a para-substituted chlorophenyl ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive exploration of the core , offering in-depth analysis, validated experimental protocols, and field-proven insights for researchers, chemists, and drug development professionals. Understanding these fundamental characteristics is paramount for optimizing reaction conditions, ensuring analytical accuracy, and predicting the behavior of this compound in various chemical and biological systems.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. This compound is defined by its specific molecular structure and associated identifiers.

-

IUPAC Name: this compound

-

Synonyms: 4-Chlorobenzenepropanal, p-Chlorohydrocinnamaldehyde

-

Molecular Formula: C₉H₉ClO[1]

-

Molecular Weight: 168.62 g/mol [1]

The molecule's architecture consists of a benzene ring substituted with a chlorine atom at the para (4th) position. This chlorophenyl group is attached to a three-carbon aliphatic chain which terminates in an aldehyde functional group (-CHO).[1] This structure imparts a combination of aromatic and aliphatic characteristics, influencing its reactivity and physical properties. The chlorine atom acts as an electron-withdrawing group via induction, while the aldehyde group is a key center for nucleophilic addition and oxidation-reduction reactions.[4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior, from solubility and reaction kinetics to its toxicological profile. The data presented below are compiled from available literature and predictive models.

| Property | Value | Source / Comment |

| Physical State | Colorless to yellow liquid | At 20°C and standard pressure.[1] |

| Melting Point | ~67.8°C (Predicted) | [1] This predictive value is anomalously high and likely inaccurate, as the compound is observed to be a liquid at room temperature. The related alcohol is a liquid, while the corresponding carboxylic acid is a solid with a melting point of 127-131°C.[5] |

| Boiling Point | 238.6°C | At 760 mmHg.[1] Note: Some databases erroneously list a value of ~117°C, which more closely corresponds to the flash point.[2][3] |

| Flash Point | ~117.1°C | [1] This indicates low volatility at ambient temperatures. |

| Solubility | Limited in water | The hydrophobic chlorophenyl group reduces aqueous solubility.[1] |

| Soluble in organic solvents | Expected to be soluble in solvents like dichloromethane, chloroform, and ethanol.[1] | |

| InChI Key | UXIFTAZOVKVCBX-UHFFFAOYSA-N | [1][4] |

Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by its two primary functional regions: the aldehyde group and the chlorophenyl ring.

Reactions of the Aldehyde Group

The polarized carbon-oxygen double bond of the aldehyde makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4]

-

Reduction to Primary Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, 3-(4-chlorophenyl)propan-1-ol. This is a cornerstone transformation in organic synthesis. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, typically used in protic solvents like methanol or ethanol.[4] More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions.

-

Oxidation to Carboxylic Acid: Conversely, the aldehyde is easily oxidized to form 3-(4-chlorophenyl)propanoic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can effect this transformation. Care must be taken to control reaction conditions to prevent side reactions.

Caption: Key oxidation and reduction pathways for this compound.

Reactions of the Chlorophenyl Ring

The aromatic ring can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents determine the position of substitution. The chloro group is deactivating but ortho, para-directing, while the 3-propanal group is a meta-directing and deactivating group.[4] The interplay of these effects makes predicting the outcome of EAS reactions complex, often leading to a mixture of products.

Synthesis and Analytical Protocols

Protocol: Synthesis via Oxidation of 3-(4-chlorophenyl)propan-1-ol

This method is a common and controlled laboratory-scale synthesis, leveraging a mild oxidant to prevent over-oxidation to the carboxylic acid.[4]

Rationale: Pyridinium chlorochromate (PCC) is the oxidant of choice because it is selective for the conversion of primary alcohols to aldehydes and operates under mild, anhydrous conditions, which minimizes side reactions. Dichloromethane (DCM) is used as an inert solvent that readily dissolves the starting material and the PCC reagent.

Step-by-Step Methodology:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Reagent Preparation: Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Alcohol: Dissolve 3-(4-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM and add it dropwise to the PCC suspension at room temperature with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound via PCC oxidation.

Protocol: Characterization by Analytical Methods

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of synthesized this compound.

4.2.1 Purity Assessment by RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed for purity analysis, based on protocols for similar compounds.[6]

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3) (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 225 nm.

-

Procedure: Dissolve a small sample of the compound in the mobile phase, filter, and inject into the HPLC system. Purity is determined by the relative area of the main peak.

4.2.2 Structural Elucidation by Spectroscopy

While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectral features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

Aldehyde Proton (CHO): A triplet around δ 9.8 ppm.

-

Aromatic Protons: Two doublets between δ 7.1-7.4 ppm, characteristic of a para-substituted ring.

-

Methylene Protons (-CH₂-CH₂-CHO): A triplet around δ 2.8 ppm.

-

Methylene Protons (Ar-CH₂-): A triplet around δ 3.0 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 7 unique signals:

-

Carbonyl Carbon (C=O): A signal downfield, above δ 200 ppm.

-

Aromatic Carbons: Four signals in the δ 125-140 ppm range.

-

Aliphatic Carbons: Two signals in the δ 25-45 ppm range.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups:[4]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the 1720-1740 cm⁻¹ region.

-

C-H Stretch (Aldehyde): Two characteristic weak to medium bands around 2750 cm⁻¹ and 2850 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically 1090-1015 cm⁻¹ for p-substitution.

-

Aromatic C=C Bends: Signals in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight. Predicted data suggests the monoisotopic mass is 168.0342 Da.[7] The spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

While a specific material safety data sheet (MSDS) is not universally available, the known hazards of similar aldehydes and chlorinated aromatic compounds suggest a prudent approach to handling.

-

General Precautions: Handle in a well-ventilated fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Hazard Statements (Anticipated): Based on related compounds, it is likely harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents and sources of ignition.

Conclusion

This compound is a valuable chemical intermediate whose utility is directly linked to its distinct physicochemical properties. Its high boiling point, characteristic reactivity centered on the aldehyde functional group, and specific spectral signature provide a clear framework for its synthesis, purification, and application. The protocols and data synthesized in this guide offer a robust foundation for scientists to handle, analyze, and employ this compound with confidence and precision, facilitating its use in the development of novel pharmaceuticals, agrochemicals, and other advanced materials.

References

- Smolecule. (n.d.). Buy this compound | 75677-02-0.

- LookChem. (2026). 3-(4-chloro-phenyl)-propionaldehyde [75677-02-0].

- King-Pharm. (2026). 75677-02-0 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE.

- NIST. (n.d.). 3-(4-Chlorophenyl)propionic acid. In NIST Chemistry WebBook.

- Home Sunshine Pharma. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3.

- BenchChem. (n.d.). This compound | 75677-02-0.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- ChemicalBook. (n.d.). 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE CAS#: 75677-02-0.

- PubChemLite. (n.d.). This compound (C9H9ClO). Retrieved from PubChemLite, Université du Luxembourg.

- abcr Gute Chemie. (n.d.). AB368255 | CAS 75677-02-0.

- Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)-1-propanol AldrichCPR.

- ChemicalBook. (2025). 3-(4-Chlorophenyl)propanoic acid | 2019-34-3.

- ChemicalBook. (n.d.). (E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one(41564-68-5)IR1.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366).

- SpectraBase. (n.d.). 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1-propanone.

- Japan International Cooperation Agency. (n.d.). III Analytical Methods.

- PubChem. (n.d.). 3-[4-(Chloromethyl)phenyl]propanal.

- TCI Chemicals. (n.d.). 3-(4-Chlorophenyl)propan-1-ol | 6282-88-8.

- Chongqing Chemdad Co., Ltd. (n.d.). 3-(4-Chlorophenyl)propan-1-ol.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal analysis.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of propanal.

- PubChem. (n.d.). 3-(3-Chlorophenyl)propionaldehyde.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-437.

Sources

- 1. Buy this compound | 75677-02-0 [smolecule.com]

- 2. 75677-02-0 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE [king-pharm.com]

- 3. 75677-02-0 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE [king-pharm.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]

- 6. public.pensoft.net [public.pensoft.net]

- 7. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 8. AB368255 | CAS 75677-02-0 – abcr Gute Chemie [abcr.com]

3-(4-Chlorophenyl)propanal molecular weight and formula

An In-Depth Technical Guide to 3-(4-Chlorophenyl)propanal for Advanced Research Applications

Introduction

This compound is a significant organic compound that serves as a versatile intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its structure, which combines an aromatic chlorinated ring with a reactive aldehyde functional group via a propyl linker, makes it a valuable building block for constructing more complex molecular architectures.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties and Structural Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at the para-position, connected to a three-carbon aldehyde chain.[1] The presence of the electrophilic aldehyde group and the halogenated aromatic ring are the primary determinants of its chemical reactivity and utility in synthesis.[2] The chlorine atom, being an electron-withdrawing group, influences the electronic properties of the aromatic ring, which can affect reaction pathways in further synthetic modifications.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO | [1][3][] |

| Molecular Weight | 168.62 g/mol | [1][2][] |

| IUPAC Name | This compound | [1] |

| CAS Number | 75677-02-0 | [1][2] |

| Density | 1.139 g/cm³ | [1] |

| Canonical SMILES | C1=CC(=CC=C1CCC=O)Cl | [1][3] |

| InChI Key | UXIFTAZOVKVCBX-UHFFFAOYSA-N | [1][2][3] |

| Monoisotopic Mass | 168.0342 Da | [3] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be accomplished through several established routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements. A prevalent and controlled method is the oxidation of the corresponding primary alcohol.

Synthesis via Oxidation of 3-(4-Chlorophenyl)propan-1-ol

A common and efficient strategy for preparing this compound is the selective oxidation of 3-(4-chlorophenyl)propan-1-ol.[2] The key to this transformation is the use of a mild oxidizing agent to prevent over-oxidation to the less reactive carboxylic acid, 3-(4-chlorophenyl)propanoic acid. Pyridinium chlorochromate (PCC) is an exemplary reagent for this purpose as it selectively converts primary alcohols to aldehydes under anhydrous conditions, minimizing the formation of byproducts.[2]

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Reagent: Add anhydrous dichloromethane to the flask. The use of an anhydrous solvent is critical to prevent the formation of the carboxylic acid.

-

Addition of PCC: To the stirred solvent, add Pyridinium Chlorochromate (PCC) in one portion.

-

Substrate Addition: Dissolve 3-(4-chlorophenyl)propan-1-ol in a minimal amount of anhydrous dichloromethane and add it dropwise to the PCC suspension. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Caption: Oxidation of 3-(4-chlorophenyl)propan-1-ol to its corresponding aldehyde.

Key Chemical Reactions

The reactivity of this compound is dominated by its aldehyde functional group, which is highly susceptible to nucleophilic attack.[2]

-

Reduction: The aldehyde can be readily reduced to the primary alcohol, 3-(4-chlorophenyl)propan-1-ol, using mild reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[1][2] More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.[1][2]

-

Oxidation: Further oxidation of the aldehyde group yields 3-(4-chlorophenyl)propanoic acid.[1][2] This can be achieved with stronger oxidizing agents like potassium permanganate or chromium trioxide.[1]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is a target for a wide range of nucleophiles. This reactivity allows for the formation of cyanohydrins, acetals, and imines, and serves as a key step in Wittig reactions or Grignard additions, significantly extending the synthetic utility of this compound.[2]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate for building more elaborate molecules with potential biological activity.[1][2]

-

Pharmaceutical Synthesis: The compound serves as a precursor for various therapeutic agents. For example, it can be a starting material for the synthesis of novel antidepressants and other central nervous system-active compounds.[2] The 4-chlorophenyl motif is a common pharmacophore in drug design, and its incorporation through this aldehyde intermediate is a valuable synthetic strategy.[2]

-

Heterocyclic Chemistry: The aldehyde functionality is instrumental in the construction of heterocyclic rings, which are core structures in many pharmaceuticals. It can be used to synthesize pyrimidine and pyrazole derivatives, some of which have shown potential antifungal and antitubercular activities.[2]

-

Biochemical Research: In a research context, this compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathway investigations.[1] Its potential to act as an electrophile allows it to interact with biological nucleophiles, making it a tool for probing enzyme active sites.[1]

Safety, Handling, and Storage

While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling should be guided by the precautions for related aromatic aldehydes and its precursor, 3-(4-chlorophenyl)propan-1-ol.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5][6]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent the formation of dust and aerosols. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[6][7]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[5] For skin contact, wash thoroughly with soap and water.[5] If inhaled, move to fresh air.[5] Seek medical attention if irritation or other symptoms occur.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7] Keep away from oxidizing agents and sources of ignition.

Researchers must always consult available safety data for structurally similar compounds and perform a thorough risk assessment before use.

References

- Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. (n.d.). Cole-Parmer.

- This compound (C9H9ClO). (n.d.). PubChemLite.

- 3-[4-(Chloromethyl)phenyl]propanal. (n.d.). PubChem.

- 3-Bromo-2-(4-chlorophenyl)propanal. (n.d.). PubChem.

- (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol. (n.d.). PubChem.

- Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (n.d.). Der Pharma Chemica.

- Ethyl 3-(4-chlorophenyl)propanoate. (n.d.). PubChem.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(4-Chlorophenyl)propanal

For the discerning researcher, scientist, and drug development professional, the novel frontiers of chemical synthesis offer boundless opportunities. Yet, with great innovation comes the profound responsibility of ensuring uncompromising safety. This guide provides an in-depth technical framework for the safe handling and management of 3-(4-Chlorophenyl)propanal, a key intermediate in various synthetic pathways. Our focus extends beyond mere procedural enumeration to instill a deep, causal understanding of the requisite safety protocols, fostering a self-validating system of laboratory best practices.

Section 1: Compound Profile and Physicochemical Characteristics

This compound, with the molecular formula C₉H₉ClO, is an aromatic aldehyde critical in organic synthesis.[1] A comprehensive understanding of its physical and chemical properties is the bedrock of its safe manipulation. While exhaustive experimental data for this specific compound is not always readily available, we can extrapolate key parameters and handling considerations from its structural analogues and functional groups.

| Property | Value | Source |

| Molecular Weight | 168.62 g/mol | [1] |

| Appearance | Likely a colorless liquid at room temperature | [1] |

| Flash Point | Approximately 117.087°C | [1] |

| Solubility | Expected to have moderate solubility in organic solvents (e.g., dichloromethane, chloroform) and limited solubility in water. | [1] |

The relatively high flash point suggests a low volatility at ambient temperatures, a factor that mitigates but does not eliminate the risk of vapor inhalation.[1] The presence of the aldehyde group and the chlorinated aromatic ring dictates its reactivity and toxicological profile, necessitating the stringent handling protocols detailed herein.

Section 2: Hazard Identification and Toxicological Profile

Based on notifications to the ECHA C&L Inventory, this compound is classified with the following hazards:

| Hazard Statement | Classification | Pictogram |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Irritant |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Irritant |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | Irritant |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Irritant |

(Source: Smolecule, referencing ECHA C&L Inventory)[1]

The toxicological profile is characteristic of many aromatic aldehydes and chlorinated organic compounds. The aldehyde functional group is a known electrophile that can react with biological macromolecules, leading to irritation and potential sensitization.[2] The chlorinated phenyl group can contribute to the overall toxicity and persistence of the compound. Chronic exposure effects are not well-documented for this specific molecule, but it is prudent to assume that long-term exposure could lead to systemic effects, a common concern with chlorinated organic compounds.[3]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount, integrating engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[4] The fume hood provides a physical barrier and ensures that any released vapors are safely exhausted.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Splash-proof safety goggles are mandatory.[2] For procedures with a higher risk of splashing, a full face shield should be worn in conjunction with goggles.[2]

-

Skin Protection:

-

Gloves: Aldehyde-resistant gloves, such as butyl rubber or nitrile, are essential.[2] Latex gloves are not suitable as they offer inadequate protection.[2] Gloves should be inspected before each use and changed immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[4]

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[2][5]

Experimental Workflow: Standard Operating Procedure for Handling this compound

Caption: Standard Operating Procedure for Handling this compound.

Section 4: Safe Handling and Storage Procedures

Adherence to meticulous handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

-

Handling: Always work in a well-ventilated area, preferably a chemical fume hood.[1] Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.[1] The container should be kept tightly closed.[5]

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid can significantly mitigate the consequences of accidental exposure.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Section 6: Spill Response and Waste Disposal

A pre-planned response to spills and a compliant waste disposal strategy are essential components of a comprehensive safety plan.

Spill Response

For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact the appropriate emergency response team.

Decision Tree: Emergency Response to a Spill

Caption: Decision Tree for Spill Response.

Waste Disposal

This compound and any contaminated materials should be disposed of as hazardous waste.[6] Specifically, as a halogenated organic compound, it should be collected in a designated "Halogenated Organic Waste" container.[6] Do not dispose of this chemical down the drain.[7] All waste disposal must be in accordance with federal, state, and local regulations.[8]

Section 7: References

-

Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from

-

What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]

-

What Regulations Apply to Chlorinated Solvent Use? - P2 InfoHouse. (n.d.). Retrieved from [Link]

-

3-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 6485772 - PubChem. (n.d.). Retrieved from [Link]

-

Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.). Retrieved from [Link]

-

Western Carolina University Standard Operating Procedure for the use of Acetaldehyde. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

Sources

- 1. Buy this compound | 75677-02-0 [smolecule.com]

- 2. homework.study.com [homework.study.com]

- 3. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 4. wcu.edu [wcu.edu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]

- 8. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]

An In-Depth Technical Guide to the Solubility of 3-(4-Chlorophenyl)propanal in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(4-Chlorophenyl)propanal, a versatile synthetic intermediate. In the absence of extensive empirical data in public literature, this document synthesizes theoretical principles, qualitative solubility information, and predictive insights to offer a robust understanding of its behavior in various organic solvents. Furthermore, we present a detailed, field-proven experimental protocol for the definitive determination of its solubility, ensuring scientific rigor and reproducibility in your research and development endeavors.

Introduction: The Significance of this compound and Its Solubility

This compound is an aromatic aldehyde with the chemical formula C₉H₉ClO.[1] Its structure, featuring a 4-chlorophenyl group linked to a propanal moiety, makes it a valuable precursor in the synthesis of a range of pharmaceuticals and other complex organic molecules.[1] The aldehyde functional group is a locus of reactivity, enabling numerous chemical transformations, while the chlorophenyl ring influences the molecule's overall physicochemical properties, including its solubility.

Understanding the solubility of this compound is paramount for several reasons:

-

Reaction Kinetics and Process Optimization: In synthetic organic chemistry, the solubility of reactants in a given solvent dictates the reaction rate, efficiency, and yield. Selecting an appropriate solvent is crucial for optimizing reaction conditions.

-

Purification and Crystallization: Solubility differences are exploited in purification techniques such as crystallization and chromatography. Knowledge of solubility in various solvents is essential for developing effective purification strategies.

-

Formulation Development: For pharmaceutical applications, the solubility of an API in various excipients and solvent systems is a key factor in designing stable and bioavailable drug formulations.

-

Toxicology and Ecotoxicology Studies: The solubility of a compound influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.

Theoretical Framework: Predicting the Solubility of this compound

The fundamental principle governing solubility is "like dissolves like."[2] This means that a solute will have higher solubility in a solvent with similar polarity. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

Molecular Structure Analysis of this compound:

-

Polar Moiety: The aldehyde group (-CHO) contains a polar carbon-oxygen double bond, where the oxygen atom has a partial negative charge and the carbon atom has a partial positive charge. This allows for dipole-dipole interactions and hydrogen bonding with protic solvents.

-

Nonpolar Moiety: The 4-chlorophenyl group and the propane chain are predominantly nonpolar, contributing to van der Waals interactions. The chlorine atom, while electronegative, also adds to the molecule's hydrophobicity.

The interplay between the polar aldehyde head and the nonpolar chlorophenyl tail dictates the solubility of this compound in different organic solvents.

Predictive Models for Solubility:

Given the scarcity of experimental solubility data for many organic compounds, computational models have become invaluable tools.[3][4][5] These models, often employing machine learning algorithms, predict solubility based on a molecule's structural features and physicochemical descriptors.[3][4][5] While a detailed computational study of this compound is beyond the scope of this guide, the principles underpinning these models reinforce the importance of polarity matching for achieving high solubility.

Qualitative and Expected Solubility Profile

Based on its chemical structure and available qualitative information, the expected solubility of this compound in a range of common organic solvents is summarized below. It is reported to have good solubility in common organic solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane.[1]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The aldehyde group can form hydrogen bonds with the hydroxyl groups of the solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of these solvents can effectively solvate the polar aldehyde group. |

| Nonpolar | Hexane, Toluene | Moderate to Low | The nonpolar chlorophenyl group and alkyl chain will interact favorably with these solvents, but the polar aldehyde group will be less well-solvated. |

| Halogenated | Dichloromethane, Chloroform | High | The similar polarities and potential for dipole-dipole interactions suggest good solubility. |

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6] This protocol provides a detailed, step-by-step methodology for accurately measuring the solubility of this compound in a chosen organic solvent.

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination using the Shake-Flask Method.

Step-by-Step Methodology

Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

-

Quantification by HPLC:

-

Method Development: A reverse-phase HPLC method is suitable for the analysis of this compound. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[7][8][9] Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically reported in mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized table.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Solvent 1 | 25 | Value ± SD | Value ± SD |

| Solvent 2 | 25 | Value ± SD | Value ± SD |

| Solvent 3 | 25 | Value ± SD | Value ± SD |

| ... | ... | ... | ... |

SD: Standard Deviation of replicate measurements.

The results should be interpreted in the context of the solvent's properties (polarity, hydrogen bonding capacity, etc.) and the molecular structure of this compound. This analysis will provide valuable insights for solvent selection in various applications.

Conclusion

While readily available quantitative solubility data for this compound is limited, a comprehensive understanding of its solubility behavior can be achieved through the application of fundamental chemical principles and predictive reasoning. This guide has provided a theoretical framework for predicting its solubility in a range of organic solvents and a detailed, robust experimental protocol for its empirical determination. By following the methodologies outlined herein, researchers, scientists, and drug development professionals can obtain the critical data necessary to advance their work with this important synthetic intermediate.

References

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- A unified ML framework for solubility prediction across organic solvents. (n.d.). RSC Publishing. [Link]

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.). OUCI. [Link]

- Khan Academy. (n.d.). Solubility of organic compounds. [Link]

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

- Agilent. (n.d.).

- Journal of Chemical & Engineering Data. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240, Benzaldehyde. [Link]

- Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. [Link]

Sources

- 1. Buy this compound | 75677-02-0 [smolecule.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. d-nb.info [d-nb.info]

- 4. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 5. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms [ouci.dntb.gov.ua]

- 6. enamine.net [enamine.net]

- 7. lawdata.com.tw [lawdata.com.tw]

- 8. waters.com [waters.com]

- 9. agilent.com [agilent.com]

thermal stability and decomposition of 3-(4-Chlorophenyl)propanal

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-(4-Chlorophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its chemical reactivity, centered around the aldehyde functional group and the substituted aromatic ring, makes it a versatile building block.[1] However, the aldehyde moiety, in particular, can be susceptible to thermal stress, leading to degradation, impurity formation, and potential loss of yield in synthetic processes. This guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. We delve into the theoretical underpinnings of its decomposition, present detailed, field-proven methodologies for its empirical assessment using thermoanalytical techniques, and outline strategies for the identification of degradation products. This document is intended to serve as a practical resource for scientists to ensure the integrity, safety, and optimal utilization of this compound in research and development.

Introduction: The Imperative of Thermal Stability

In drug development and fine chemical synthesis, the stability of an intermediate under process conditions is a critical quality attribute. For a molecule like this compound, thermal instability can manifest in several detrimental ways:

-

Yield Reduction: Decomposition directly translates to a loss of the desired material.

-

Impurity Profile Alteration: Degradation products can introduce new impurities into the reaction stream, complicating downstream purification and potentially impacting the final product's safety and efficacy.

-

Process Safety: Uncontrolled exothermic decomposition events can pose significant safety hazards in a laboratory or manufacturing setting.

Therefore, a thorough understanding of a compound's thermal limits is not merely an academic exercise but a fundamental component of robust process development and risk management. This guide establishes a systematic approach to characterizing the thermal behavior of this compound.

Physicochemical Profile of this compound

A foundational step in any stability study is to consolidate the known physical and chemical properties of the molecule. While extensive experimental data for this compound is not widely published, a profile can be assembled from available data and predictive models.[2]

| Property | Value / Description | Source |

| Molecular Formula | C₉H₉ClO | [3] |

| Molecular Weight | 168.62 g/mol | [2] |

| Appearance | Likely a colorless to yellow liquid at room temperature. | [2] |

| Predicted Melting Point | ~67.8 °C | [2] |

| Solubility | Expected to have moderate solubility in organic solvents (e.g., dichloromethane, chloroform) and limited solubility in water. | [2] |

| InChIKey | UXIFTAZOVKVCBX-UHFFFAOYSA-N | [3] |

Theoretical Decomposition Pathways

The molecular structure of this compound offers several potential pathways for thermal decomposition. Understanding these theoretical routes is crucial for designing experiments and interpreting analytical data. The primary points of lability are the C-C and C-H bonds adjacent to the carbonyl group and the C-Cl bond on the aromatic ring.

Key Proposed Pathways:

-

Decarbonylation: A classic reaction for aldehydes at elevated temperatures, involving the homolytic cleavage of the formyl C-H or C-C bond to generate a radical species, followed by the loss of carbon monoxide (CO). This is consistent with mass spectrometry fragmentation data showing the loss of the CHO group.[2]

-

Oxidation: In the presence of air or an oxidizing atmosphere, the aldehyde can be converted to 3-(4-chlorophenyl)propanoic acid.[2][4] This is a common and often facile degradation pathway for aldehydes.

-

Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (e.g., aldol condensation) at elevated temperatures, especially in the presence of acidic or basic impurities, leading to the formation of higher molecular weight oligomers and polymers.

-

Side-Chain Cleavage: Scission of the bond between the propyl chain and the aromatic ring could lead to the formation of 4-chlorotoluene or other substituted benzene derivatives.

The following diagram illustrates these potential degradation routes.

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods for this purpose.[5][6]

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][7] It is the most direct method for determining the temperature at which a material begins to decompose (onset temperature) and the kinetics of its mass loss. By running the experiment in both an inert (Nitrogen) and an oxidative (Air) atmosphere, we can distinguish between purely thermal decomposition and oxidative degradation.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere Selection:

-

Run 1 (Inert): Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

-

Run 2 (Oxidative): Purge the furnace with dry air at a flow rate of 50-100 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. The heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the program.

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6][8] It provides critical information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (heat absorbing) or exothermic (heat releasing).[1] An exothermic decomposition is a major red flag for process safety.

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent mass loss due to volatilization before decomposition, which would interfere with the heat flow measurement.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point (Tm).

-

Observe any subsequent exothermic or endothermic peaks at higher temperatures, which indicate decomposition events. Note the onset temperature and the enthalpy (ΔH) of these events.

-

Identification of Decomposition Products: Evolved Gas Analysis (EGA)

Trustworthiness: While TGA and DSC define when decomposition occurs, they do not identify what is being formed. To create a self-validating system, the decomposition products must be identified. The most powerful technique for this is hyphenated analysis, specifically TGA coupled with Gas Chromatography/Mass Spectrometry (TGA-GC/MS). This allows for the separation and positive identification of the volatile compounds evolved during decomposition.

Detailed TGA-GC/MS Protocol

-

System Setup: Interface the outlet of the TGA furnace to the injector port of a GC/MS system via a heated transfer line (maintained at >250 °C to prevent condensation).

-

TGA Program: Execute the TGA protocol as described in Section 4.1 (typically under an inert helium atmosphere, as it is the preferred carrier gas for GC/MS).

-

Gas Trapping/Injection: As the sample decomposes in the TGA, the evolved gases are swept into the GC injector. Timed injections can be made at specific temperatures corresponding to mass loss events observed in the TGA curve.

-

GC Separation: The injected compounds are separated on a suitable capillary column (e.g., a non-polar DB-5ms column) using a temperature gradient program (e.g., hold at 40 °C for 2 min, then ramp to 300 °C at 15 °C/min).

-

MS Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are fragmented and detected. The resulting mass spectra are compared against a library (e.g., NIST) for positive identification.

The overall experimental workflow is depicted in the diagram below.

Caption: Integrated workflow for thermal stability and decomposition analysis.

Summary of Expected Data & Interpretation

The combined analyses will yield a comprehensive dataset on the thermal behavior of this compound.

| Parameter | Technique | Expected Result & Interpretation |

| Melting Point (Tm) | DSC | A sharp endothermic peak. Provides data on purity and the upper limit of solid-state stability.[1][9] |

| Onset of Decomposition (Tonset) | TGA | The temperature at which mass loss begins. This is the primary indicator of the upper limit of thermal stability. A lower Tonset in air vs. N₂ indicates susceptibility to oxidation. |

| Decomposition Profile | TGA | The shape of the mass loss curve (single or multi-step) provides insight into the complexity of the decomposition process. |

| Decomposition Energetics (ΔHdecomp) | DSC | Exothermic peaks indicate a release of energy, highlighting potential thermal hazards. Endothermic peaks suggest energy is required to break bonds. |

| Decomposition Products | TGA-GC/MS | Positive identification of evolved gases (e.g., CO, 4-chlorotoluene, etc.) confirms or refutes the theoretical pathways proposed in Section 3. |

Conclusion

A thorough investigation of the thermal stability of this compound is critical for its effective and safe use in pharmaceutical and chemical synthesis. This guide outlines an authoritative, multi-faceted approach, grounded in established analytical principles. By combining the quantitative data from TGA and DSC with the qualitative, structural information from TGA-GC/MS, researchers can establish a definitive thermal profile of the molecule. This knowledge enables the confident design of synthetic routes, the establishment of safe handling and storage conditions, and the control of impurity profiles, ultimately leading to more robust and reliable scientific outcomes.

References

- Cole-Parmer. Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%.

- ResearchGate. Thermogravimetry analysis (TGA) curves of (a) MCC, (b) di‐aldehyde...

- Wikipedia. Thermogravimetric analysis.

- ACS Publications. Inorganic Chemistry Journal.

- MDPI. Volatiles Generated in the Pyrolysis of Greenhouse Vegetable Waste.

- Wikipedia. Differential scanning calorimetry.

- University of Cambridge. Thermogravimetric Analysis (TGA) - Thermal Characterisation Facility.

- ACS Publications. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds.

- ResearchGate. Differential scanning calorimetry (DSC) analysis of the cinnamaldehyde (CA)‐oleogels.

- Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.

- OSTI.gov. Applications of differential scanning calorimetry to the study of thermal energy storage.

- NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).

- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.

- Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).

- PubChemLite. This compound (C9H9ClO).

- Chongqing Chemdad Co., Ltd. 3-(4-Chlorophenyl)propan-1-ol.

- Human Metabolome Database. Showing metabocard for 3-Phenylpropanal (HMDB0033716).

- PubChem. Benzenepropanal | C9H10O | CID 7707.

- ResearchGate. Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol.

- ResearchGate. Enumeration of 3-phenylpropanol biosynthetic pathways.

- Scribd. CBSE Class 12 Sample Paper Chemistry 2025-26 With Solution.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 75677-02-0 [smolecule.com]

- 3. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 4. 3-(4-Chlorophenyl)propanoic Acid | 2019-34-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on the Chlorophenyl Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of electrophilic aromatic substitution (EAS) reactions on the chlorophenyl ring. Chlorobenzene serves as a pivotal, yet complex, substrate in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its reactivity is governed by a delicate interplay of competing electronic effects exerted by the chlorine substituent. This document elucidates the mechanistic underpinnings of these reactions, offering field-proven insights into experimental design and protocol optimization. We will dissect the concepts of inductive versus resonance effects, their influence on reaction rates and regioselectivity, and provide detailed, actionable protocols for key transformations including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

The Dichotomous Nature of the Chloro Substituent: A Tale of Two Effects

The chloro group's influence on the benzene ring is a classic example of electronic dichotomy in organic chemistry. Understanding this duality is paramount for predicting and controlling the outcomes of electrophilic aromatic substitution reactions.

The Inductive Effect (-I): Deactivation of the Ring